methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate
Description
Structural Characterization of Methyl 4-(Hydroxymethyl)-1H-1,2,3-Triazole-5-Carboxylate
Molecular Architecture and Isomeric Considerations
This compound (CAS 2092710-47-7) is a disubstituted 1,2,3-triazole derivative with a hydroxymethyl group at position 4 and a methyl ester at position 5. The triazole ring adopts a planar aromatic conformation, stabilized by conjugation across the N1–N2–C3–N4–C5 backbone.
Key Structural Features
- 1H-Tautomer : The hydrogen is attached to nitrogen at position 1 (N1), distinguishing it from the 2H-tautomer, which is more stable in aqueous solution for unsubstituted 1,2,3-triazoles. However, steric and electronic effects from substituents may limit tautomerism in this compound.
- Regioselectivity : The substituents at C4 (hydroxymethyl) and C5 (ester) define the molecule’s regiochemistry. Computational studies suggest that substituents influence dipole moments and electronic distribution, with the ester group withdrawing electron density from the triazole ring.
Isomeric Considerations
While the core 1,2,3-triazole structure is fixed, synthetic pathways may yield regioisomers. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) typically produces 1,4-disubstituted triazoles, whereas Ru-catalyzed methods favor 1,5-disubstituted derivatives. The specific regiochemistry of this compound is determined by its synthesis, which prioritizes stability and electronic compatibility.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
1H and 13C NMR
The compound’s NMR spectra provide critical insights into its electronic environment and substitution patterns:
| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Triazole proton (N1–H) | Broad signal (DMSO) | Not applicable |
| Hydroxymethyl (CH2OH) | 4.54–4.78 (singlet) | 60–70 |
| Methyl ester (OCH3) | 3.70–3.90 (singlet) | 50–55 |
| Triazole carbons (C4, C5) | 120–147 (C4), 133–137 (C5) |
Key Observations :
- The hydroxymethyl group’s CH2 signal appears as a singlet due to rapid rotation about the C–O bond.
- The triazole proton (N1–H) may exhibit a broad signal in DMSO or be absent due to exchange with solvent.
- The ester carbonyl (C=O) resonates at ~170 ppm in 13C NMR, while the triazole carbons (C4, C5) show shifts dependent on substitution.
IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Ester carbonyl (C=O) | 1700–1750 |
| Hydroxyl (O–H) | 3200–3500 (broad) |
| Triazole ring (C=N/C–N) | 1500–1600 |
The hydroxyl group’s broad absorption indicates hydrogen bonding, while the ester carbonyl peak confirms the presence of the methyl ester.
Mass Spectrometry
| Fragment | m/z |
|---|---|
| Molecular ion [M+H]+ | 158.06 |
| [M–H2O]+ | 140.05 |
| Ester cleavage (CH3O+) | 31.03 |
The molecular ion peak at m/z 158.06 confirms the molecular formula (C5H7N3O3). Loss of water (18 Da) and cleavage of the methyl ester group are characteristic fragments.
X-ray Crystallographic Studies of Triazole Derivatives
No direct crystallographic data exists for this compound. However, related triazole derivatives provide insights:
- DFT-Optimized Structures : Computational models (B3LYP/6-31+G*) reveal planar triazole rings with N1–N2 and C3–N4 bond lengths ~1.32–1.35 Å and 1.30–1.33 Å, respectively.
- Hydrogen Bonding : In crystalline triazole complexes, intramolecular N–H⋯O interactions stabilize conformations, as observed in Mn(II) coordination compounds.
These studies suggest that the hydroxymethyl group in the target compound may engage in intermolecular hydrogen bonding, influencing crystal packing.
Computational Modeling of Electronic Structure
Density functional theory (DFT) and quantum theory of atoms-in-molecules (QTAIM) have been used to analyze triazole derivatives:
| Property | Value | Source |
|---|---|---|
| Dipole Moment | 2.5–3.0 Debye (DFT) | |
| Electron Density (QTAIM) | Polarization at N1, C5 | |
| HOMO/LUMO Energies | HOMO: -0.3 eV, LUMO: +1.5 eV |
Key Findings :
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-11-5(10)4-3(2-9)6-8-7-4/h9H,2H2,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPNZYZVKQOSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092710-47-7 | |
| Record name | methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(Carboxymethyl)-1H-1,2,3-triazole-5-carboxylate.
Reduction: 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate has been explored for its potential as a pharmaceutical agent. The triazole ring is a significant structural motif in many bioactive compounds, including antifungal and anticancer agents.
Case Study: Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This compound has shown promising results in preliminary studies against various fungal strains, demonstrating its potential as a lead compound for developing new antifungal medications .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
Synthesis of Nucleoside Analogues
This compound can be utilized in the synthesis of nucleoside analogues. These analogues are essential in the development of antiviral drugs. For instance, modifications to the triazole structure can lead to compounds with enhanced antiviral activity against viruses such as HIV and Hepatitis C .
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential use as a fungicide. The triazole moiety is known for its ability to inhibit fungal growth by interfering with sterol biosynthesis.
Field Trials and Efficacy Studies
Field trials have demonstrated that formulations containing this compound effectively reduce fungal infections in crops such as wheat and barley. The compound's application led to improved yield and quality of the harvested produce .
Material Science
The compound's unique chemical properties also make it suitable for applications in material science. Its ability to form stable complexes with metals has opened avenues for developing new materials with specific electronic or catalytic properties.
Metal Complexes
Studies have shown that this compound can form complexes with transition metals like copper and palladium. These complexes exhibit enhanced catalytic activity in various organic reactions, including cross-coupling reactions which are pivotal in synthetic organic chemistry .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal agent | Effective against various fungal strains |
| Organic Synthesis | Intermediate for nucleoside analogues | Enhances antiviral activity |
| Agricultural Chemistry | Potential fungicide | Improves yield and quality in crops |
| Material Science | Forms metal complexes | Enhanced catalytic activity in organic reactions |
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Hydroxymethyl vs. Aromatic Substituents
- Methyl 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate: Exhibits higher polarity due to the hydroxymethyl group, improving aqueous solubility.
- Ethyl 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylate : The electron-withdrawing fluorine atom alters reactivity, as seen in its reduced yield (65%) compared to hydroxymethyl derivatives synthesized under similar conditions .
Hydroxymethyl vs. Alkyl/Functionalized Alkyl Groups
- Methyl 5-Hexyl-1-[4-Phenyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate : The hexyl chain and trifluoromethylpyrimidine substituent confer lipophilicity, favoring membrane permeability in biological systems, unlike the polar hydroxymethyl variant .
Variations in the Carboxylate Ester
Methyl vs. Ethyl Esters
- Ethyl 4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylate (3b) : The ethyl ester increases steric bulk, slightly reducing reactivity in nucleophilic substitution reactions compared to methyl esters. This is reflected in its synthesis yield (65%) under conditions analogous to methyl ester derivatives .
- Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate : Chlorination at position 5 introduces electrophilic character, enabling cross-coupling reactions, a feature absent in the hydroxymethyl variant .
Melting Points and Stability
- Hydroxymethyl derivatives like 4d exhibit higher melting points (171–173°C) due to hydrogen bonding, whereas aryl-substituted analogs (e.g., 3f ) remain oils .
Key Research Findings
- Click Chemistry Applications : The compound’s synthesis aligns with "click chemistry" principles, enabling rapid assembly of diverse triazole libraries for drug discovery .
- Structural Insights : X-ray crystallography (using SHELX software ) of related triazoles, such as 4d , confirms planar triazole rings and hydrogen-bonding networks critical for crystal packing .
Biological Activity
Methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound (CHNO) features a triazole ring with hydroxymethyl and ester functional groups. The synthesis typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. The general synthetic route includes:
- Preparation of Azide : Reacting an amine with sodium nitrite and hydrochloric acid to form the azide precursor.
- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst.
- Esterification : The resulting triazole compound is esterified with methanol under acidic conditions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules such as proteins and nucleic acids. This interaction may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed pharmacological effects .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar triazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Hydroxymethyl)-1H-1,2,3-triazole-5-carboxylic acid | Contains a carboxylic acid group | Moderate antimicrobial activity |
| Methyl 1H-1,2,3-triazole-5-carboxylate | Lacks hydroxymethyl group | Limited biological activity |
| 4-(Hydroxymethyl)-1H-1,2,3-triazole | Lacks carboxylate group | Antifungal properties |
This compound stands out due to its combination of hydroxymethyl and ester functionalities, enhancing its reactivity and potential for diverse applications in drug development .
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Screening : A study evaluated various triazole derivatives for antimicrobial efficacy, revealing that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Anticancer Efficacy : In a preclinical trial assessing the cytotoxic effects on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(hydroxymethyl)-1H-1,2,3-triazole-5-carboxylate?
- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and hydrazine derivatives, followed by esterification. For example, similar triazole derivatives are synthesized by reacting acetoacetate esters with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, which are then hydrolyzed and functionalized . Modifications to the alkyl chain or protecting groups (e.g., benzyl or methoxybenzyl groups) may require tailored reaction conditions .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side products like oxazole isomers .
Q. How can spectroscopic techniques characterize this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D-COSY), FTIR, and mass spectrometry. For instance, the carboxylate and hydroxymethyl groups can be identified via FTIR peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch). X-ray crystallography is recommended for resolving tautomeric ambiguities in the triazole ring .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate structural assignments .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Findings : Hydroxymethyl groups may oxidize to carboxylic acids under prolonged storage, necessitating inert atmospheres or desiccants .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to map reaction pathways. For example, analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Reaction path search algorithms (e.g., GRRM) can model intermediates and transition states .
- Case Study : Similar triazole derivatives exhibit regioselective alkylation at the N1 position due to electron-withdrawing carboxylate groups, which can be validated using Fukui indices .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodology : Re-evaluate assay conditions (e.g., solvent polarity, pH) that may alter compound solubility or tautomerization. For example, conflicting enzyme inhibition results could arise from the equilibrium between 1H- and 2H-triazole tautomers. Use NMR titration or isothermal titration calorimetry (ITC) to quantify binding affinities under controlled conditions .
- Experimental Design : Include control experiments with structurally analogous compounds (e.g., oxazole or pyrazole derivatives) to isolate the triazole’s contribution .
Q. How can statistical experimental design optimize the synthesis yield?
- Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to test variables like reaction time, temperature, and catalyst loading. For instance, a 3² factorial design for esterification reactions could identify optimal molar ratios of alcohol to carboxylic acid .
- Case Study : A study on pyrazole derivatives achieved 85% yield by optimizing DMF-DMA concentration and hydrolysis time, reducing trial-and-error experimentation .
Q. What are the structure-activity relationships (SAR) for antimicrobial applications of this compound?
- Methodology : Synthesize analogs with modified substituents (e.g., alkyl chain length, halogenation) and test against Gram-positive/negative bacteria. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target enzymes (e.g., dihydrofolate reductase) .
- Findings : Hydroxymethyl groups enhance solubility but may reduce membrane permeability, requiring lipophilic prodrug strategies .
Methodological Notes
- Contradictions in Evidence : While some studies emphasize esterification as a key step , others highlight the need for protective groups to prevent oxidation of hydroxymethyl moieties . Researchers should prioritize inert conditions (e.g., argon atmosphere) for sensitive intermediates.
- Advanced Tools : ICReDD’s integrated computational-experimental workflows are recommended for rapid reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
